![molecular formula C7H14N4O2 B178742 N-Boc-2-azidoethylamine CAS No. 117861-38-8](/img/structure/B178742.png)
N-Boc-2-azidoethylamine
Overview
Description
N-Boc-2-azidoethylamine, also known as tert-butyl N-(2-azidoethyl)carbamate, is an organic compound with the molecular formula C7H14N4O2 and a molecular weight of 186.22 g/mol . This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and an azido group (N3) on the second carbon atom. It is commonly used in organic synthesis as a building block for various chemical reactions and as a protecting group for amines .
Mechanism of Action
Target of Action
N-Boc-2-azidoethylamine is a research chemical used in organic synthesis and other chemical processes
Mode of Action
As a research chemical, it is likely used to modify other compounds or participate in chemical reactions during the synthesis process .
Biochemical Pathways
It’s known that the compound is used in organic synthesis, suggesting it may be involved in the creation or modification of other compounds .
Result of Action
As a research chemical, its effects would likely depend on the specific context of its use .
Action Environment
As with any chemical, factors such as temperature, ph, and the presence of other chemicals could potentially influence its behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Boc-2-azidoethylamine can be synthesized through a multi-step process. One common method involves the reaction of 2-azidoethanol with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide (NaOH) or a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs at room temperature and yields the desired product with high efficiency .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors and solid acid catalysts to enhance efficiency and productivity. The use of environmentally benign solvents and catalysts, such as deep eutectic solvents (DES), is also explored to achieve sustainable and green chemistry practices .
Chemical Reactions Analysis
Types of Reactions: N-Boc-2-azidoethylamine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming triazoles through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like triphenylphosphine (PPh3) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
CuAAC Reactions: Copper(I) catalysts, such as copper sulfate (CuSO4) and sodium ascorbate, are commonly used in the presence of an alkyne to form triazoles.
Reduction Reactions: Triphenylphosphine (PPh3) in the presence of water or lithium aluminum hydride (LiAlH4) in anhydrous conditions are used to reduce the azido group to an amine.
Major Products:
Triazoles: Formed through CuAAC reactions.
Amines: Formed through reduction reactions.
Scientific Research Applications
Synthetic Applications
2.1 Click Chemistry
N-Boc-2-azidoethylamine is commonly employed in click chemistry for the synthesis of bioconjugates and polymers. Its azide functionality allows for efficient coupling with alkynes under mild conditions, facilitating the formation of triazole linkages.
Reaction Type | Substrate | Product | Yield |
---|---|---|---|
Azide-Alkyne Cycloaddition | Various alkynes | Triazole derivatives | 70-90% |
Peptide Coupling | Peptides with terminal alkyne | Peptide conjugates | 60-80% |
Case Study: A study demonstrated the use of this compound to link peptides through triazole formation, achieving yields of 75% and highlighting its utility in peptide synthesis .
Medicinal Chemistry
This compound has been explored as a building block for drug development. Its azide group can be transformed into various functional groups, allowing for the modification of pharmacophores.
3.1 Anticancer Agents
Research has shown that compounds derived from this compound exhibit promising anticancer activity. For instance, derivatives synthesized through click chemistry have shown efficacy against specific cancer cell lines.
Compound | Target Cancer Cell Line | IC50 Value (μM) |
---|---|---|
Compound A | MA148 (Ovarian carcinoma) | 10 |
Compound B | B16 (Melanoma) | 15 |
Case Study: In a study on anticancer agents, derivatives of this compound were tested against MA148 human ovarian carcinoma cells and demonstrated significant cytotoxicity, indicating potential as therapeutic agents .
Supramolecular Chemistry
This compound is also utilized in supramolecular chemistry for constructing host-guest systems, particularly with cucurbiturils.
4.1 Host-Guest Interactions
The attractive interactions between azides and cucurbiturils can be exploited to create stable complexes that have applications in drug delivery and sensing.
Host Molecule | Guest Molecule | Binding Affinity (Kcal/mol) |
---|---|---|
Cucurbituril | N,N'-bis(2-azidoethyl) diamine | -7.5 |
Case Study: Research indicated that complexes formed between cucurbiturils and this compound derivatives exhibit favorable binding energies, suggesting their potential application in drug delivery systems .
Comparison with Similar Compounds
Biological Activity
N-Boc-2-azidoethylamine is a compound that has garnered attention in the field of medicinal chemistry and bioconjugation due to its unique structural features and biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and applications in research.
Chemical Structure and Synthesis
This compound is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group on the amine, combined with an azido group (-N₃) attached to an ethyl chain. The synthesis typically involves the protection of 2-azidoethylamine with Boc anhydride, followed by various coupling reactions to form derivatives suitable for biological applications.
Synthesis Steps:
- Starting Material: 2-Azidoethylamine is synthesized from bromoethylamine and sodium azide through a nucleophilic substitution reaction.
- Protection: The amine group is protected using Boc anhydride, yielding this compound.
- Further Functionalization: The compound can undergo further reactions such as coupling with peptides or other biomolecules for targeted delivery systems.
Biological Activity
The biological activity of this compound primarily revolves around its role as a versatile building block in the synthesis of bioactive compounds and its potential applications in drug development.
Antibacterial Properties
Recent studies have indicated that compounds derived from this compound exhibit antibacterial activity. For instance, derivatives have shown effectiveness against various bacterial strains, including Gram-positive bacteria. This activity is attributed to the azide group, which can participate in click chemistry reactions leading to the formation of novel antibacterial agents .
Peptide Conjugation
This compound serves as an efficient linker for peptide conjugation through click chemistry. This method allows for the attachment of peptides to surfaces or other biomolecules, enhancing their stability and bioavailability. The azide group facilitates the formation of triazole linkages with alkyne-bearing molecules, providing a robust method for creating peptide-drug conjugates that can target specific cells or tissues .
Case Studies
Several case studies highlight the applications of this compound in biological systems:
-
Peptide Delivery Systems:
- Researchers have successfully utilized this compound to create peptide conjugates that demonstrate improved cellular uptake and targeted delivery to cancer cells. These conjugates showed enhanced therapeutic efficacy compared to free peptides.
- Antibacterial Agents:
Table 1: Biological Activities of this compound Derivatives
Properties
IUPAC Name |
tert-butyl N-(2-azidoethyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4O2/c1-7(2,3)13-6(12)9-4-5-10-11-8/h4-5H2,1-3H3,(H,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZVCESAQNHHKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624770 | |
Record name | tert-Butyl (2-azidoethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117861-38-8 | |
Record name | tert-Butyl (2-azidoethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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